2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
Overview
Description
2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorophenyl group and the methyl group in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine is the Cyclooxygenase (COX) enzyme . COX plays a crucial role in converting arachidonic acid to inflammatory mediators . In recent years, selective COX-2 inhibitors have gained importance in medicinal chemistry due to their lower incidence of adverse effects .
Mode of Action
The compound interacts with its target, the COX enzyme, by inhibiting its activity . The docking studies demonstrated that the molecules were positioned as well as a crystallographic ligand in the COX-2 active site . This interaction results in the inhibition of the conversion of arachidonic acid to inflammatory mediators .
Biochemical Pathways
The inhibition of the COX enzyme affects the arachidonic acid cascade . This cascade is responsible for the production of prostanoids, which play a role in many inflammatory processes . Therefore, the inhibition of COX is a helpful way to reduce inflammation, pain, and fever caused by prostaglandins .
Pharmacokinetics
It’s worth noting that the compound’s potency and selectivity against the cox-2 enzyme were evaluated in vitro .
Result of Action
The result of the compound’s action is the inhibition of the COX enzyme, leading to a reduction in inflammation, pain, and fever caused by prostaglandins . Among the synthesized compounds, one exhibited the highest potency and selectivity against the COX-2 enzyme .
Action Environment
It’s worth noting that the compound’s potency and selectivity against the cox-2 enzyme were evaluated in vitro , suggesting that the compound’s action, efficacy, and stability could be influenced by the conditions of the in vitro environment.
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines can be functionalized through various reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine could interact with various enzymes, proteins, and other biomolecules in a biochemical context.
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can be functionalized through various reactions, suggesting that this compound could exert its effects at the molecular level through similar mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The reaction begins with the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the imidazo[1,2-a]pyridine core.
Substitution: The final step involves the introduction of the fluorophenyl and methyl groups through nucleophilic substitution reactions. This can be achieved using reagents like 4-fluorobenzyl bromide and methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine: Similar structure but with a methyl group instead of a fluorine atom.
2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine enhances its lipophilicity and metabolic stability compared to its analogs with different halogen atoms. This makes it a more potent and selective compound for certain biological targets.
Properties
IUPAC Name |
2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3/c1-9-6-7-18-12(8-9)17-13(14(18)16)10-2-4-11(15)5-3-10/h2-8H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEFHKAYLSLHJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)N)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406952 | |
Record name | 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851879-21-5 | |
Record name | 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851879-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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